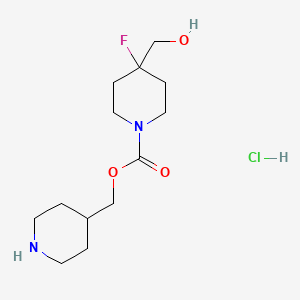

(Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The complete systematic name is (piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride, which accurately describes the connectivity and substitution pattern of all functional groups within the molecule. This nomenclature clearly identifies the presence of two piperidine rings connected through a carboxylate ester linkage, with specific substitution patterns including fluorine and hydroxymethyl groups.

The Chemical Abstracts Service registry number for the hydrochloride salt form is 2055841-23-9, which serves as the unique identifier for this specific salt form in chemical databases and regulatory documentation. It is important to note that the free base form of this compound carries a different Chemical Abstracts Service number, 2055841-22-8, reflecting the distinct chemical identity of the non-protonated species. This distinction is crucial for accurate chemical identification and regulatory compliance, as salt forms often exhibit significantly different properties compared to their corresponding free bases.

The compound has been assigned various database identifiers across different chemical information systems. In commercial chemical databases, it appears under multiple catalog numbers including P60426 at Synthonix, P175641 at Aladdin Scientific, and P16467 at other suppliers. These catalog designations facilitate procurement and inventory management within research institutions and pharmaceutical companies working with this compound.

Propriétés

IUPAC Name |

piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23FN2O3.ClH/c14-13(10-17)3-7-16(8-4-13)12(18)19-9-11-1-5-15-6-2-11;/h11,15,17H,1-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOJUWQDUNEFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC(=O)N2CCC(CC2)(CO)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Nucleophilic Substitution Reaction: Starting with piperidine derivatives, a nucleophilic substitution reaction can be employed to introduce the fluorine and hydroxymethyl groups.

Reduction and Fluorination: A precursor molecule can be reduced to introduce the hydroxymethyl group, followed by fluorination to add the fluorine atom.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Reduced forms of the compound with different functional groups.

Substitution Products: Derivatives with different substituents on the piperidine ring.

Applications De Recherche Scientifique

Melanocortin Receptor Agonism

Research indicates that derivatives of piperidine compounds, including this specific compound, may act as agonists for melanocortin receptors, particularly the melanocortin receptor 4 (MCR4). Activation of MCR4 is associated with various therapeutic effects:

- Obesity Management : MCR4 agonists can reduce appetite and increase metabolic rates, making them potential candidates for obesity treatment .

- Sexual Dysfunction Treatment : These compounds may alleviate conditions such as hypoactive sexual desire disorder and erectile dysfunction by modulating neuroendocrine pathways .

Antimicrobial Activity

Compounds similar to (Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride have demonstrated significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains through mechanisms such as enzyme inhibition:

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | AChE Inhibition | 15.62 |

| Compound B | Antimicrobial | Urease Inhibition | 0.18 |

Anticancer Properties

Recent investigations into piperidine derivatives have revealed their potential anticancer activities. The compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Study on MCR4 Agonism

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of piperidine derivatives, including the target compound. It was found that modifications at the piperidine ring significantly affected receptor binding affinity and biological activity, suggesting a pathway for developing more potent MCR4 agonists .

Antimicrobial Efficacy Study

Another research effort investigated the antimicrobial efficacy of piperidine derivatives against resistant strains of bacteria. The study demonstrated that the target compound inhibited bacterial growth effectively, providing insights into its potential as a lead compound for developing new antibiotics .

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents, protecting groups, and biological targets:

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs like tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate, which lacks ionizable groups .

- Stability : The tert-butyl carbamate in Compound 18 is acid-labile, whereas the (piperidin-4-yl)methyl ester in the target compound may offer greater stability under acidic conditions .

Regulatory and Environmental Impact

- Like 4-(diphenylmethoxy)piperidine hydrochloride , the environmental impact of the target compound is likely uncharacterized, as full ecotoxicological studies are absent for most piperidine derivatives .

Activité Biologique

(Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound, with a molecular formula of C13H24ClFN2O3 and a molecular weight of approximately 310.8 g/mol, features functional groups that contribute to its reactivity and biological interactions .

Chemical Structure and Properties

The compound's structure includes a piperidine ring, a hydroxymethyl group, and a fluorine atom, which are significant for its pharmacological properties. The presence of these groups influences the compound's ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H24ClFN2O3 |

| Molecular Weight | 310.8 g/mol |

| Purity | 97% |

| IUPAC Name | This compound |

| CAS Number | 2055841-23-9 |

Research indicates that compounds similar to (Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate demonstrate various biological activities, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to metabolic pathways.

- Receptor Binding : It shows potential for binding to receptors involved in neurotransmission and other physiological processes.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, structural analogs have been tested against breast and ovarian cancer cells, showing IC50 values ranging from 19.9 to 75.3 µM .

- Neuropharmacological Effects : The compound's structural features may allow it to interact with neurotransmitter systems, potentially influencing conditions such as anxiety or depression.

- Antimicrobial Properties : Some studies indicate that piperidine derivatives possess antimicrobial activity, which could be beneficial in treating infections.

Study on Anticancer Activity

A study evaluated the effects of various piperidine derivatives on human breast cancer cell lines (MDA-MB-231 and MCF-7). The results demonstrated that certain modifications in the piperidine structure enhanced their antiproliferative activity significantly. The most active compounds had IC50 values below 20 µM, indicating strong potential for therapeutic use .

Neuropharmacological Study

Another investigation focused on the binding affinity of piperidine derivatives to serotonin receptors. The study revealed that specific substitutions on the piperidine ring could increase receptor affinity, suggesting possible applications in treating mood disorders .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer:

- Synthesis : A multi-step approach is typical for piperidine derivatives. For example, outlines a synthesis involving nucleophilic substitution (e.g., using NaOH in dichloromethane) to introduce substituents. The fluorinated hydroxymethyl group may require protection/deprotection steps to prevent side reactions .

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with gradients of ethyl acetate/hexane) is recommended. highlights the use of chromatographic methods for structurally similar piperidine sulfonamides .

Q. What analytical techniques are critical for verifying purity and structural integrity?

Methodological Answer:

- HPLC/LC-MS : Quantify purity (>95% as per ) and detect impurities .

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., fluorinated vs. hydroxymethyl groups). provides examples of NMR characterization for analogous piperidine derivatives .

- Elemental Analysis : Validate molecular composition (C, H, N) against theoretical values .

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-protected containers (as per and ). Stability in aqueous buffers (pH 4–7) should be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the carboxylate ester) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in solubility or reactivity studies?

Methodological Answer:

- Controlled Variables : Standardize solvents (e.g., DMSO for solubility assays) and temperature (25°C ± 1°C). notes inconsistencies in solubility data due to hygroscopicity in similar piperidines .

- Redox Profiling : For reactive fluorinated groups (e.g., potential hydrolysis), use cyclic voltammetry to assess redox stability (refer to ’s sulfonyl piperidine analogs) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

Methodological Answer:

Q. How can conflicting toxicity data from in vitro vs. in vivo studies be reconciled?

Methodological Answer:

- Metabolite Screening : Use LC-MS to identify species-specific metabolites (e.g., cytochrome P450-mediated oxidation) .

- Dose Escalation : Conduct subacute toxicity studies in rodents (28-day exposure) with histopathological analysis (aligning with ’s safety protocols) .

Data Contradiction Analysis

Q. How to address discrepancies in reported physicochemical properties (e.g., logP)?

Methodological Answer:

- Standardized Measurements : Use shake-flask (pH 7.4 buffer) and HPLC-derived logP methods. ’s benzamide hydrochloride analogs show variability due to ionization state .

- Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemAxon software) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.